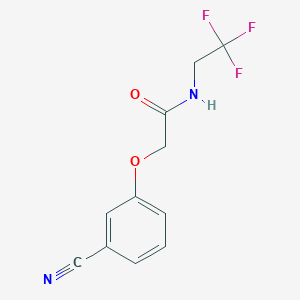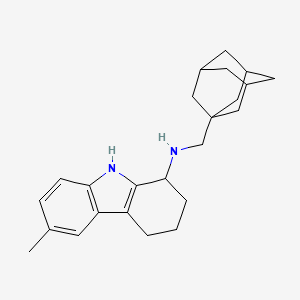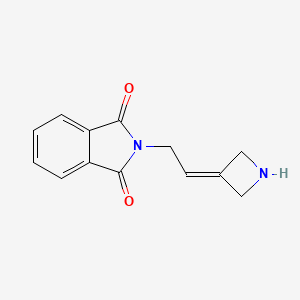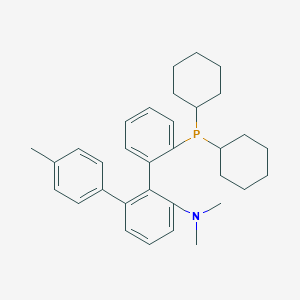
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline is a complex organic compound that features a phosphine group attached to a biphenyl structure. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline typically involves metal-catalyzed cross-coupling reactions. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand . The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like toluene or dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while coupling reactions can produce various biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline primarily involves its role as a ligand in catalysis. The phosphine group coordinates with metal centers, facilitating various catalytic processes. The biphenyl structure provides steric and electronic properties that enhance the stability and reactivity of the metal-ligand complex .
Comparación Con Compuestos Similares
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand used in catalysis.
2-Dicyclohexylphosphino-2’,6’-bis(N,N-dimethylamino)biphenyl: Known for its use in similar catalytic applications.
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C33H42NP |
|---|---|
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C33H42NP/c1-25-21-23-26(24-22-25)29-18-12-19-31(34(2)3)33(29)30-17-10-11-20-32(30)35(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h10-12,17-24,27-28H,4-9,13-16H2,1-3H3 |
Clave InChI |
UOIZRTZOLRJXPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


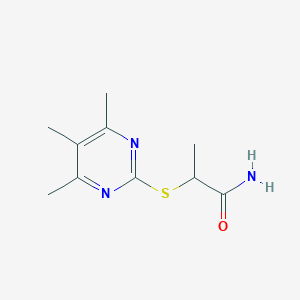
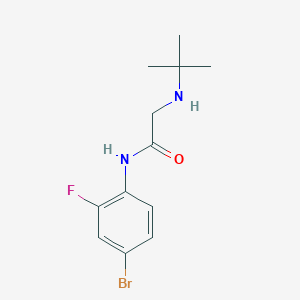

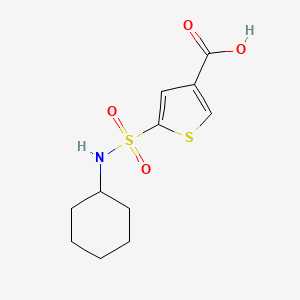
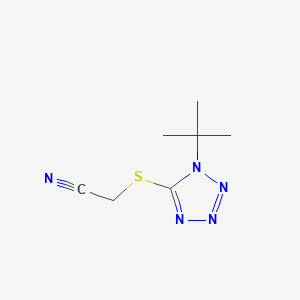

![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
